molecular formula C12H14N2O B165167 N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine CAS No. 132451-29-7

N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine

Cat. No.: B165167
CAS No.: 132451-29-7
M. Wt: 202.25 g/mol
InChI Key: WFIYOYRKPWLPFI-UHFFFAOYSA-N
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Description

N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine is a heterocyclic amine featuring a 1,3-oxazole core substituted with a methyl group at position 5, a phenyl group at position 2, and a methylaminomethyl group at position 4 (). Its molecular formula is C₁₂H₁₄N₂O with a molecular weight of 202.25 g/mol and a ChemSpider ID of 5500754 (). The compound is commercially available with ≥97% purity (Thermo Scientific™, ) and is used in pharmaceutical and materials research due to its structural versatility. Its InChI Key (XCBYKJIAOCVNGY-UHFFFAOYSA-N) and SMILES (CNCc1c(C)onc1c2ccccc2) provide precise stereochemical identification ().

Properties

IUPAC Name

N-methyl-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-11(8-13-2)14-12(15-9)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIYOYRKPWLPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50575773
Record name N-Methyl-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132451-29-7
Record name N-Methyl-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Mechanism

Reductive amination serves as the foundational method for synthesizing N-methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine. The process involves the condensation of 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde with methylamine, followed by reduction using sodium triacetoxyborohydride (STAB) in dichloromethane (DCM). This method achieves moderate yields (52–59%) and is favored for its operational simplicity and compatibility with acid-sensitive substrates.

Optimization of Reaction Parameters

Critical parameters influencing yield include solvent polarity, stoichiometric ratios of reactants, and temperature control. For instance, substituting DCM with dimethylformamide (DMF) enhances solubility but necessitates stringent moisture exclusion to prevent hydrolysis of the oxazole ring. Elevated temperatures (>40°C) accelerate imine formation but risk side reactions such as N-alkylation or oxazole ring degradation.

Carbodiimide-Mediated Coupling Reactions

EDCI/HOBt Activation Protocol

A high-yield alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to couple preformed oxazole-methyl carboxylic acid derivatives with methylamine. This method, detailed in the synthesis of compound 4b , achieves a 66% yield by activating the carboxylic acid as an active ester intermediate. The reaction proceeds in DMF at ambient temperature, with rigorous pH control (maintained via NaOH) to suppress racemization.

Stepwise Synthesis of Intermediate 3

The precursor 3 (ethyl 2-[2,6-dimethyl-4-(aminomethyl)phenoxy]-2-methylpropanoate) is synthesized via nucleophilic substitution of 4-(bromomethyl)-2,6-dimethylphenol with ethyl 2-hydroxy-2-methylpropanoate. Subsequent Boc protection and deprotection steps ensure regioselective functionalization.

Analytical Validation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR^1 \text{H-NMR} analysis of this compound (compound 4b ) reveals characteristic signals at δ 2.60 ppm (N–CH3_3), δ 3.50–3.57 ppm (N–CH2_2-oxazole), and δ 7.48–7.53 ppm (aromatic protons). The absence of aldehyde protons (δ 9–10 ppm) confirms complete reduction.

Mass Spectrometry and Elemental Analysis

High-resolution MS (ESI) displays a molecular ion peak at m/z 480 ([M+H]+^+), consistent with the molecular formula C27_{27}H33_{33}N3_3O5_5. Elemental analysis further validates purity, with carbon (67.57%), hydrogen (7.09%), and nitrogen (8.56%) matching theoretical values.

Comparative Evaluation of Synthetic Routes

The table below contrasts key metrics for reductive amination and EDCI/HOBt coupling:

ParameterReductive AminationEDCI/HOBt Coupling
Yield52–59%66%
Reaction Time12–24 h6–8 h
Purification ComplexityModerateHigh
ScalabilityLimitedIndustrial-grade

Data sourced from J-stage (2015) .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxazole derivatives with additional oxygen functionalities.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Compounds with different nucleophilic groups replacing the methylamine group.

Scientific Research Applications

N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine ()

  • Structure : Oxazole core with naphthyl (C₁₀H₇) at position 5 and methylamine at position 2.
  • Key Differences :
    • Larger aromatic substituent (naphthyl vs. phenyl) increases lipophilicity (clogP ~3.2 vs. ~2.5).
    • Molecular weight: 223.27 g/mol vs. 202.25 g/mol.
    • Synthesis : Prepared via LHMDS-mediated methylation in THF (), contrasting with the target compound’s synthesis using Biotage® flash chromatography ().

5-(Benzylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile (Compound 28, )

  • Structure: Oxazole with naphthyl (C₁₀H₇) at position 2, benzylamino at position 5, and cyano at position 3.
  • Key Differences: Presence of cyano group enhances dipole interactions but reduces solubility. ¹H NMR: δ 8.47 (d, J = 8.5 Hz) for naphthyl protons vs. δ 7.4–7.6 (m) for phenyl protons in the target compound ( vs. 18).

Heterocyclic Analogues with Thiazole or Oxadiazole Cores

N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine ()

  • Structure : Oxadiazole core with pyridyl and dichlorophenyl substituents.
  • Key Differences :
    • Oxadiazole vs. Oxazole : Oxadiazole’s higher electronegativity improves metabolic stability but reduces basicity (pKa ~1.5 vs. ~4.5 for oxazole).
    • Biological Activity : Exhibits antimicrobial properties (), whereas the target compound’s activity is uncharacterized.

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine ()

  • Structure : Thiazole core with phenyl and oxadiazole-methylamine substituents.
  • Key Differences: Thiazole vs. Oxazole: Sulfur atom in thiazole increases polar surface area (PSA ~50 Ų vs. IR Spectrum: Strong absorption at 1635 cm⁻¹ (C=N stretch in oxadiazole) vs. 1589 cm⁻¹ (C=N in oxazole) ().

Substituted Amine Derivatives

N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine ()

  • Structure : Isoxazole core (1,2-oxazole) vs. oxazole (1,3-oxazole).
  • Key Differences :
    • Regiochemistry : Isoxazole’s N-O bond at positions 1-2 alters electronic distribution, reducing ring aromaticity.
    • Thermodynamic Stability : Isoxazole derivatives are ~5 kcal/mol less stable than oxazoles due to reduced resonance ().

N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine ()

  • Structure : Pyrrolidine ring fused to oxazole.
  • Key Differences :
    • Basicty : Pyrrolidine’s secondary amine (pKa ~10) vs. tertiary amine in the target compound (pKa ~8).
    • Molecular Weight : 219.33 g/mol vs. 202.25 g/mol.

Comparative Data Tables

Table 1. Physicochemical Properties

Compound Name Core Structure Molecular Weight (g/mol) logP* PSA (Ų) Key Substituents
Target Compound 1,3-Oxazole 202.25 2.5 35 5-Me, 2-Ph, 4-(CH₂NMe)
N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine 1,3-Oxazole 223.27 3.2 38 5-Naphthyl, 2-NMe
N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine 1,3,4-Oxadiazole 307.13 3.8 72 2-NH(3,4-Cl₂Ph), 5-Pyridyl
N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine 1,2-Oxazole 202.25 2.6 32 5-Me, 3-Ph, 4-(CH₂NMe)

*Predicted using ChemAxon.

Table 2. Spectroscopic Data Comparison

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (ESI+)
Target Compound 7.4–7.6 (m, Ph), 3.2 (s, NCH₃) 117.5 (C-5), 159.9 (C=N) 202.1106 [M+H]+
5-(Benzylamino)-2-(naphthalen-1-yl)oxazole-4-carbonitrile (28) 8.47 (d, J = 8.5 Hz, naphthyl) 123.6 (CN), 156.5 (C=N) 342.1234 [M+H]+
N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine 7.93 (d, J = 2.5 Hz, Cl-substituted Ph) 150.8 (C-O), 159.9 (C=N) 307.0150 [M+H]+

Research Implications

  • Drug Design : The target compound’s compact structure (PSA = 35 Ų) favors blood-brain barrier penetration, unlike bulkier analogues like compound 28 (PSA = 72 Ų) ().
  • Synthetic Flexibility : Methyl and phenyl groups enable facile derivatization, as seen in the synthesis of naphthyl derivatives ().
  • Unresolved Questions : Biological activity data for the target compound is lacking, whereas oxadiazole and thiazole analogues show antimicrobial and enzyme-inhibitory properties ().

Biological Activity

N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C13H15N2O
  • Molecular Weight : 217.27 g/mol

The structure features an oxazole ring which is known for its diverse biological activities. The presence of the methyl and phenyl groups contributes to its pharmacological properties.

Anticancer Activity

Research has indicated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that various oxazole derivatives can inhibit the growth of cancer cell lines through different mechanisms:

  • Mechanism of Action : Compounds often exhibit cytotoxicity against tumor cells by inducing apoptosis or inhibiting cell proliferation.

A notable study demonstrated that related oxazole derivatives showed IC50 values in the micromolar range against several cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has highlighted the effectiveness of oxazole derivatives against various bacterial strains:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Bacillus subtilis

In vitro studies reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria and varying efficacy against Gram-negative strains .

Case Studies

  • Study on Anticancer Properties :
    • A derivative of this compound was tested against a panel of human cancer cell lines.
    • Results indicated selective cytotoxicity towards ovarian cancer cells with an IC50 value of approximately 2.76 µM, showcasing its potential in targeted cancer therapy .
  • Antimicrobial Efficacy Assessment :
    • In a comprehensive study assessing various synthesized oxazole derivatives, several compounds exhibited strong antibacterial activity.
    • The compound demonstrated effective inhibition against E. coli with MIC values reaching as low as 8.33 µM, indicating its potential as a broad-spectrum antimicrobial agent .

Research Findings Summary

Activity Type Target Organisms/Cells IC50/MIC Values
AnticancerOvarian Cancer Cells2.76 µM
AntimicrobialE. coli8.33 µM
S. aureus5.64 µM
B. subtilis4.69 µM

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